
2-(Ethoxymethyl)-3-methylbuta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxymethyl)-3-methylbuta-1,3-diene is an organic compound that belongs to the class of dienes Dienes are hydrocarbons that contain two double bonds This particular compound is characterized by the presence of an ethoxymethyl group attached to the butadiene skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-3-methylbuta-1,3-diene can be achieved through several methods. One common approach involves the reaction of 2-bromomethyl-1,3-butadiene with sodium ethoxide in dry tetrahydrofuran (THF). The reaction is carried out at low temperatures, typically around 0°C, and the product is isolated by distillation under reduced pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethoxymethyl)-3-methylbuta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-(Ethoxymethyl)-3-methylbuta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological processes involving dienes and their derivatives.
Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Ethoxymethyl)-3-methylbuta-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds and ethoxymethyl group allow it to participate in a range of chemical reactions, influencing its behavior in different environments. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: This compound is used as a reagent for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups.
Ethoxymethyl ether Sal B: A derivative of salvinorin A, used in pre-clinical studies for its anti-cocaine properties.
Uniqueness
2-(Ethoxymethyl)-3-methylbuta-1,3-diene is unique due to its specific structure, which combines the reactivity of a diene with the functional versatility of an ethoxymethyl group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
21619-05-6 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
2-(ethoxymethyl)-3-methylbuta-1,3-diene |
InChI |
InChI=1S/C8H14O/c1-5-9-6-8(4)7(2)3/h2,4-6H2,1,3H3 |
Clave InChI |
MIALEDZPXAFOTO-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(=C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)
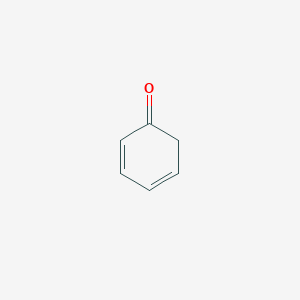
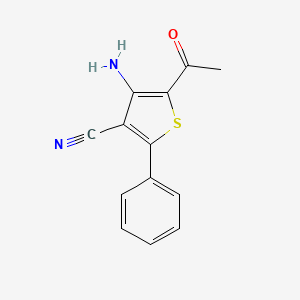
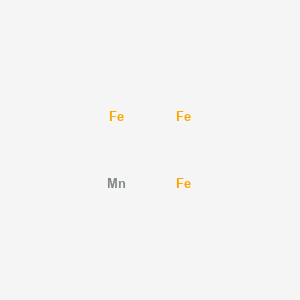
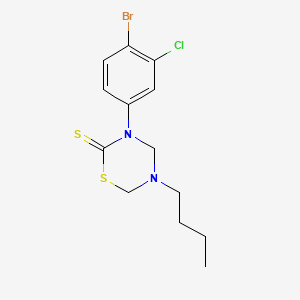

![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)
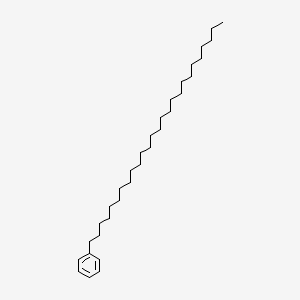
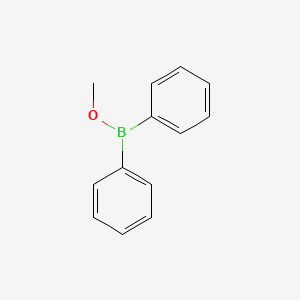

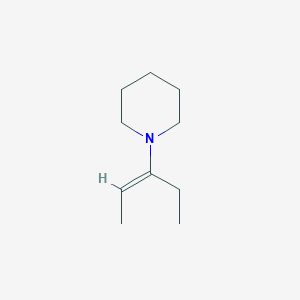
![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
